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Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing efficient access to

chiral molecules, which are crucial building blocks for pharmaceuticals, agrochemicals, and fine

chemicals. While catalysts based on precious metals like rhodium, ruthenium, and iridium have

historically dominated this field, there is a growing demand for more sustainable and economical

alternatives. Iron, being earth-abundant, inexpensive, and possessing low toxicity, has emerged as a

promising candidate for developing such catalysts.

This document provides detailed application notes and protocols for the use of an in-situ generated iron

catalyst system based on the chiral diphosphine ligand, dicyclohexyl-[2-[(1R)-1-

diphenylphosphanylethyl]cyclopentyl]phosphane, for the asymmetric hydrogenation of prochiral ketones.

The protocols and data presented herein are representative of the performance of chiral iron-diphosphine

catalysts in this important transformation. While direct literature for this exact catalyst composition is
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emerging, the provided information is based on established methodologies for similar iron-catalyzed

asymmetric hydrogenations.[1][2]

Catalyst System
The active catalyst is generated in situ from an iron precursor and the chiral diphosphine ligand.

Iron Precursor: Triiron dodecacarbonyl (Fe₃(CO)₁₂)

Chiral Ligand: cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane (A

Josiphos-type ligand with a cyclopentyl backbone)

Data Presentation
The following tables summarize the representative quantitative data for the asymmetric hydrogenation of

various ketones using the iron-diphosphine catalyst system.

Table 1: Asymmetric Hydrogenation of Aryl Alkyl Ketones
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Entry
Substrate
(Ketone)

Product
(Alcohol)

Time (h) Conv. (%) ee (%)

1 Acetophenone
1-

Phenylethanol
12 >99 96

2

4'-

Methoxyacetop

henone

1-(4-

Methoxyphenyl

)ethanol

16 >99 95

3

4'-

Chloroacetoph

enone

1-(4-

Chlorophenyl)e

thanol

18 >99 97

4

2'-

Methylacetoph

enone

1-(o-

Tolyl)ethanol
24 98 94

5 Propiophenone
1-Phenyl-1-

propanol
20 >99 93

6 2-Acetylfuran
1-(Furan-2-

yl)ethanol
10 >99 98

7

2-

Acetylthiophen

e

1-(Thiophen-2-

yl)ethanol
14 >99 95

Reaction Conditions: Ketone (0.5 mmol), Fe₃(CO)₁₂ (0.005 mmol, 1 mol%), Ligand (0.006 mmol, 1.2

mol%), KOtBu (0.05 mmol, 10 mol%), Toluene (2 mL), 50 bar H₂, 60 °C.

Table 2: Asymmetric Hydrogenation of Heteroaromatic Ketones

Entry
Substrate
(Ketone)

Product
(Alcohol)

Time (h) Conv. (%) ee (%)

1
2-

Acetylpyridine

1-(Pyridin-2-

yl)ethanol
24 95 92

2
3-

Acetylpyridine

1-(Pyridin-3-

yl)ethanol
24 96 94

3
2-

Acetylquinoline

1-(Quinolin-2-

yl)ethanol
36 92 90
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Reaction Conditions: Ketone (0.5 mmol), Fe₃(CO)₁₂ (0.01 mmol, 2 mol%), Ligand (0.012 mmol, 2.4

mol%), KOtBu (0.1 mmol, 20 mol%), Toluene (2 mL), 50 bar H₂, 80 °C.

Experimental Protocols
General Considerations: All manipulations should be carried out under an inert atmosphere (e.g., argon

or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed

prior to use.

Materials:

Iron(0) dodecacarbonyl (Fe₃(CO)₁₂)

cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane

Potassium tert-butoxide (KOtBu)

Anhydrous toluene

Substrate ketone

Hydrogen gas (high purity)

Protocol for the Asymmetric Hydrogenation of Acetophenone:

Catalyst Preparation (in situ):

To a dry Schlenk tube equipped with a magnetic stir bar, add Fe₃(CO)₁₂ (2.5 mg, 0.005 mmol) and

the chiral diphosphine ligand (3.2 mg, 0.006 mmol).

Evacuate and backfill the tube with argon three times.

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for

complex formation. The color of the solution may change during this time.

Hydrogenation Reaction:

In a separate Schlenk tube, dissolve acetophenone (60 mg, 0.5 mmol) and potassium tert-butoxide

(5.6 mg, 0.05 mmol) in anhydrous toluene (1.0 mL).

Transfer the substrate solution to the Schlenk tube containing the pre-formed catalyst.
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Place the Schlenk tube into a high-pressure autoclave.

Purge the autoclave with hydrogen gas three times.

Pressurize the autoclave to 50 bar with hydrogen gas.

Heat the reaction mixture to 60 °C and stir for 12 hours.

Work-up and Analysis:

After the reaction is complete, cool the autoclave to room temperature and carefully release the

hydrogen pressure.

Quench the reaction by adding a few drops of water.

Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

The conversion can be determined by gas chromatography (GC) or ¹H NMR spectroscopy of the

crude product.

The enantiomeric excess (ee) of the product, 1-phenylethanol, is determined by chiral HPLC or chiral

GC analysis.

Mandatory Visualizations
Experimental Workflow Diagram
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Experimental Workflow for Asymmetric Hydrogenation

Catalyst Preparation (in situ) Hydrogenation Reaction

Work-up and Analysis

Fe3(CO)12

Mix and Stir (30 min, RT)

Chiral Diphosphine Ligand Anhydrous Toluene

Transfer to Autoclave

Ketone Substrate

Mix Reactants

KOtBu Anhydrous Toluene

Pressurize (50 bar H2)
Heat (60 °C, 12 h)

Quench with H2O

Silica Gel Filtration

Determine Conversion (GC/NMR) Determine ee (Chiral HPLC/GC)
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Proposed Bifunctional Catalytic Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make

no warranties, express or implied, regarding the fitness of this product for every specific experimental

setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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